

The Pyridazinone Core: A Versatile Scaffold in Agrochemicals and Pharmaceuticals

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Compound of Interest

Compound Name: 4,5-Dichloro-6-pyridazone-15N2

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An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is recognized as a "wonder nucleus" in medicinal and agricultural chemistry.[1][2] Its unique structural features and synthetic accessibility have established it as a privileged scaffold, leading to the development of a wide array of compounds with significant biological activities.[3] This guide provides a comprehensive technical overview of the pivotal role of pyridazinone derivatives in the pharmaceutical and agrochemical sectors, detailing their mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing critical pathways.

I. The Role of Pyridazinones in Pharmaceuticals

Pyridazinone derivatives have demonstrated a broad spectrum of pharmacological activities, with extensive research focusing on their potential as anticancer, cardiovascular, anti-inflammatory, and neuroprotective agents.[4][5]

A. Anticancer Agents

The pyridazinone scaffold is a cornerstone in the development of potent anticancer drugs that target various pathways in cancer cells.[6][7] These derivatives primarily function by inhibiting key enzymes and proteins crucial for cancer cell proliferation, survival, and angiogenesis.



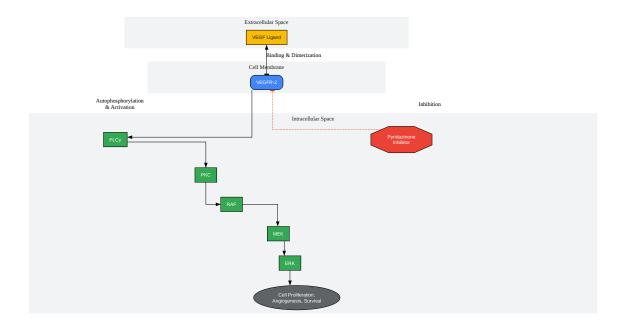
Mechanism of Action: A predominant mechanism is the inhibition of protein kinases, which are essential for signal transduction pathways that regulate cell growth and division.[7] Many pyridazinone compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptors (FGFRs), and other tyrosine kinases.[6][8] By blocking these receptors, pyridazinones can disrupt downstream signaling cascades, thereby inhibiting tumor angiogenesis and growth. Other targeted mechanisms include the inhibition of PARP, dihydrofolate reductase (DHFR), and tubulin polymerization.[6][7]

Quantitative Data: Anticancer Activity of Pyridazinone Derivatives

Compoun d Class	Target	Specific Compoun d Example	Activity Metric	Value	Cancer Cell Line(s)	Referenc e(s)
Pyrazolo[3, 4- d]pyridazin ones	FGFR	Compound 38	TGI	91.6% (at 50 mg/kg)	NCI-H1581 (FGFR1- driven)	[6]
Diarylurea Pyridazino nes	VEGFR-2	Compound 17a	GI%	62.21% - 100.14%	Melanoma, NSCLC, Prostate, Colon	[8]
Diarylurea Pyridazino nes	Anticancer Screen	Compound 10l	GI50	1.66 - 100 μΜ	NCI-60 Panel	[8]
Quinoline- Pyridazino nes	Tubulin Polymeriza tion	Compound 43	IC50	2.2 μM, 2.9 μM	Paca-2, Panc-1 (Pancreatic)	[6]
Dichlorinat ed Pyridazino nes	General Cytotoxicity	DCPYR	In vitro Inhibition	7x higher than arylated analog	MAC16 (Colon adenocarci noma)	[9]



GI% = Growth Inhibition Percentage; TGI = Tumor Growth Inhibition; GI50 = 50% Growth Inhibition Concentration; IC50 = 50% Inhibitory Concentration.



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Caption: VEGFR-2 signaling pathway and point of inhibition by pyridazinone derivatives.

B. Cardiovascular Agents

Pyridazinone-based compounds have been successfully developed as cardioactive agents, primarily functioning as vasodilators and positive inotropic agents.[1][10] Several drugs, including Pimobendan and Levosimendan, are used clinically and feature the pyridazinone core.[4][11]

Mechanism of Action: The primary mechanism for their cardiovascular effects is the inhibition of phosphodiesterase III (PDE3).[1] PDE3 is an enzyme that degrades cyclic adenosine



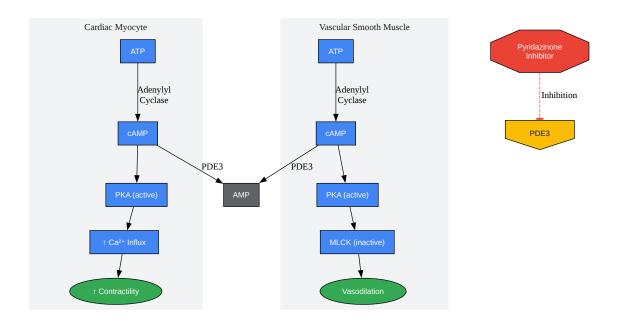
monophosphate (cAMP). By inhibiting PDE3, pyridazinones increase intracellular cAMP levels. In vascular smooth muscle, this leads to relaxation and vasodilation. In cardiac muscle, elevated cAMP enhances calcium influx, resulting in increased contractility (positive inotropy). Some derivatives also exhibit antiplatelet and direct vasodilator activities through different mechanisms.[1][6]

Quantitative Data: Cardiovascular Activity of Pyridazinone Derivatives

Compoun d Class	Target	Specific Compoun d Example	Activity Metric	Value	Assay System	Referenc e(s)
Pyridazino ne Amides	Vasodilatio n	Compound 9	IC50	0.051 μΜ	Not Specified	[6]
N,O- dibenzyl Pyridazino nes	Vasodilatio n	Compound 10	IC50	35.3 μΜ	Not Specified	[6]
Pyrrole- substituted Aryl Pyridazino nes	Vasodilatio n	Compound 8a	% Inhibition	48.8%	Isolated Rat Aorta	[6]
Pyrazolo[3, 4- d]pyridazin ones	PDE5 Inhibition	Compound 23a	Not Specified	Potent & Selective	PDE5 Enzymatic Assay	[6]
Benzimida zole- pyridazinon es	PDE III Inhibition	Pimobenda n	Not Specified	Potent & Selective	Not Specified	[1][11]

IC50 = 50% Inhibitory Concentration; PDE = Phosphodiesterase.





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Caption: Mechanism of PDE3 inhibition by pyridazinones in cardiovascular tissues.

C. Other Therapeutic Applications

- Anti-inflammatory Agents: Pyridazinone derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase 2 (COX2) or by suppressing key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[12][13][14]
- Neuroprotective Agents: Certain pyridazinones have been developed as selective monoamine oxidase-B (MAO-B) inhibitors, which are therapeutic targets for managing neurodegenerative conditions like Parkinson's disease.[15] For instance, compounds TR2 and TR16 were identified as reversible and competitive MAO-B inhibitors with Ki values of 0.230 μM and 0.149 μM, respectively.[15]



II. The Role of Pyridazinones in Agrochemicals

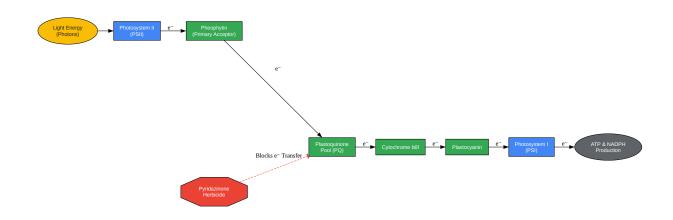
The pyridazinone scaffold is integral to the development of various agrochemicals, including herbicides, fungicides, and insecticides, owing to their high activity and environmental friendliness.[16][17][18]

A. Herbicides

Pyridazinone herbicides are widely used for weed control. Their modes of action are well-characterized and typically involve the disruption of essential plant physiological processes.

Mechanism of Action: The primary herbicidal mode of action for many pyridazinones is the inhibition of photosynthesis at Photosystem II (PSII).[19][20] They bind to the D1 protein of the PSII complex, blocking the electron transport chain from the intermediary acceptor to plastoquinone.[20] This blockage halts ATP and NADPH production, leading to oxidative stress and cell death. A secondary mode of action for some derivatives, such as Norflurazon, is the inhibition of carotenoid biosynthesis (pigment inhibition), which leads to the photo-destruction of chlorophyll and results in white or bleached plant tissue.[21][22]





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Caption: Workflow of Photosystem II electron transport chain and point of herbicidal inhibition.

B. Fungicides and Insecticides

The pyridazinone core is also present in compounds with fungicidal and insecticidal properties. [16][17] For example, certain pyridazinone derivatives have been patented for their use as fungicides, demonstrating their versatility in crop protection.[23] Research continues to explore new derivatives for their potential to control a wide range of plant pathogens and insect pests. [16][24]

III. Experimental Protocols

The synthesis and evaluation of pyridazinone derivatives involve established chemical and biological methodologies.



A. Synthesis Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one from β-Benzoylpropionic Acid

This protocol describes a classic and efficient synthesis of the pyridazinone core via cyclization of a y-keto acid with hydrazine.[25][26]

- Materials:
 - β-Benzoylpropionic acid
 - Hydrazine hydrate (80-95%)
 - Ethanol
 - Round-bottom flask with reflux condenser
 - Heating mantle with magnetic stirrer
 - Buchner funnel and filter paper
- Procedure:
 - In a round-bottom flask, dissolve β-benzoylpropionic acid (0.1 mol) in ethanol (100 mL).
 - Add hydrazine hydrate (0.12 mol) to the solution.
 - Heat the reaction mixture to reflux with continuous stirring for 3-8 hours. [25][26]
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
 - Collect the solid product by vacuum filtration using a Buchner funnel.
 - Wash the collected solid with cold ethanol to remove impurities.



 Dry the product to obtain 6-phenyl-4,5-dihydropyridazin-3(2H)-one. The expected yield is typically high (~90%).[25]

Protocol 2: Suzuki-Miyaura Cross-Coupling for Pyridazine Derivatization

This protocol details a palladium-catalyzed method for functionalizing a pyridazine core.[25]

- Materials:
 - Halogenated pyridazine (e.g., 3-bromo-6-(thiophen-2-yl)pyridazine)
 - (Hetero)aryl-boronic acid
 - Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
 - 2 M Sodium carbonate (Na2CO3) solution
 - Solvent system: 1,2-Dimethoxyethane (DME)/Ethanol/Water
 - Round-bottom flask, condenser, and nitrogen/argon gas supply

Procedure:

- Set up a round-bottom flask with a condenser under an inert atmosphere (nitrogen or argon).
- To the flask, add the halogenated pyridazine (1 eq), the (hetero)aryl-boronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq).
- Add the DME/ethanol solvent mixture, followed by the agueous Na2CO3 solution.
- Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).
- Cool the mixture to room temperature and add water.
- Extract the product with an organic solvent (e.g., ethyl acetate) three times.



- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired derivatized pyridazine.

B. Biological Assay Protocols

Protocol 3: In Vitro Anticancer Activity (NCI-60 Sulforhodamine B Assay)

This protocol is a standardized method used by the National Cancer Institute (NCI) to screen compounds for anticancer activity against 60 different human cancer cell lines.[6][8]

- Procedure Overview:
 - Cancer cells are seeded in 96-well microtiter plates and incubated to allow for attachment.
 - The test pyridazinone compound is added at various concentrations (typically a 5-log dilution series).
 - The plates are incubated for 48 hours.
 - Post-incubation, cells are fixed in situ with trichloroacetic acid.
 - The fixed cells are stained with the protein-binding dye Sulforhodamine B (SRB).
 - Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
 - The absorbance is read on an automated plate reader at approximately 515 nm.
 - The optical density is proportional to the total cellular protein, which relates to the cell number. Data is used to calculate parameters like GI50 (concentration for 50% growth inhibition).

Protocol 4: Vasodilation Assay using Isolated Rat Aorta

This assay assesses the vasodilatory effect of a compound on pre-constricted arterial rings.[6]



Procedure Overview:

- The thoracic aorta is isolated from a euthanized rat and cleaned of connective tissue.
- The aorta is cut into rings (2-3 mm in width).
- Rings are mounted in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O2/5% CO2, and maintained at 37 °C.
- The rings are equilibrated under a resting tension (e.g., 1.5 g) for 60-90 minutes.
- The rings are pre-constricted with a vasoconstrictor agent like phenylephrine or potassium chloride.
- Once a stable contraction plateau is reached, the test pyridazinone compound is added cumulatively in increasing concentrations.
- The resulting relaxation is recorded as a percentage of the pre-contraction tension.
- Data is used to plot a concentration-response curve and determine potency metrics like IC50.

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